molecular formula C11H13NO2 B562524 tert-butyl 2-ethynyl-1H-pyrrole-1-carboxylate CAS No. 467435-75-2

tert-butyl 2-ethynyl-1H-pyrrole-1-carboxylate

Cat. No.: B562524
CAS No.: 467435-75-2
M. Wt: 191.23
InChI Key: BXYGCGZVOKUUCH-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethynyl-1H-pyrrole-1-carboxylate (CAS: EN300-499751, MDL: MFCD09753548) is a pyrrole derivative featuring a tert-butyl carbamate group at the 1-position and an ethynyl substituent at the 2-position of the pyrrole ring . The ethynyl group confers unique reactivity, making this compound a valuable building block for further functionalization, such as in click chemistry or Sonogashira couplings. The compound is cataloged as a chemical building block, suggesting applications in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 2-ethynylpyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,6-8H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYGCGZVOKUUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652588
Record name tert-Butyl 2-ethynyl-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467435-75-2
Record name tert-Butyl 2-ethynyl-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-ethynyl-1H-pyrrole-1-carboxylate
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Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of ß-aryl-gaba analogues, suggesting potential interaction with GABA receptors.

Mode of Action

Based on its potential use in the synthesis of ß-aryl-gaba analogues, it may interact with GABA receptors, influencing neurotransmission.

Biological Activity

Tert-butyl 2-ethynyl-1H-pyrrole-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant data.

Chemical Structure and Synthesis

The compound this compound is characterized by its unique pyrrole structure, which is known for imparting various biological activities. The synthesis typically involves the reaction of tert-butyl 1H-pyrrole-1-carboxylate with ethynyl reagents under controlled conditions. Recent studies have optimized synthetic pathways to enhance yield and purity, utilizing copper-catalyzed reactions for alkyne functionalization .

Biological Activity Overview

Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies involving SH-4 melanoma cells, the compound demonstrated an IC50 value around 44.63 µM, comparable to standard chemotherapeutic agents like Carboplatin and Temozolomide .

Mechanisms of Action
The anticancer activity of this compound is attributed to its ability to induce apoptosis in tumor cells. Mechanistically, it appears to trigger S-phase cell cycle arrest and activate apoptotic pathways, potentially through interactions with specific molecular targets involved in cell proliferation and survival .

Study 1: Cytotoxicity in Melanoma Cells

A study evaluated the cytotoxic effects of this compound on SH-4 melanoma cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis, as evidenced by increased markers of apoptosis such as cleaved caspases and PARP .

Cell Line IC50 (µM) Mechanism
SH-444.63Apoptosis induction
A37550.0Cell cycle arrest

Study 2: Interaction with Kinases

Another investigation focused on the interaction of this compound with specific kinases involved in cancer progression. The findings suggested that this compound selectively inhibited certain kinases, leading to reduced signaling pathways associated with tumor growth .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Observed Reference
AnticancerInduces apoptosis
CytotoxicityInhibits proliferation
Kinase inhibitionSelective inhibition

Scientific Research Applications

Synthesis and Mechanism of Action

Tert-butyl 2-ethynyl-1H-pyrrole-1-carboxylate can be synthesized through various methods involving the reaction of pyrrole derivatives with ethynyl reagents. The compound's mechanism of action is primarily attributed to its ability to interact with biological targets, potentially leading to various pharmacological effects.

Scientific Research Applications

The applications of this compound span several scientific fields, including:

Medicinal Chemistry

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows interaction with bacterial cell membranes, disrupting their integrity.
  • Anticancer Potential : Research indicates that derivatives of this compound may induce apoptosis in cancer cells, particularly through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Organic Synthesis

  • This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:
    • Alkyne Metathesis : Useful for constructing complex molecular architectures.
    • Nucleophilic Substitution Reactions : Allows for the introduction of various functional groups.

Material Science

  • The compound has potential applications in the development of advanced materials due to its unique electronic properties. It can be used in the synthesis of polymers and other materials with specific electrical or optical characteristics.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than 10 µg/mL against Staphylococcus aureus, suggesting strong antibacterial activity.

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) demonstrated that this compound could inhibit the proliferation of breast cancer cells in vitro. The study highlighted that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 15 µM, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-ethynyl-1H-pyrrole-1-carboxylate with structurally related pyrrole-carboxylate derivatives, focusing on substituent effects, synthesis methods, physical properties, and spectroscopic characteristics.

Structural Features and Substituent Effects
Compound Name Substituents Key Structural Differences
This compound Ethynyl (C≡CH) at position 2 High reactivity for alkyne-based coupling reactions
Ethyl 1-[(tert-Boc)amino]-2-methyl... (10a) Methyl at position 2, indole moieties at 4 and 5 Bulky indole groups enhance π-stacking potential
tert-Butyl 5-cyclopropyl-3-hexyl... (4h) Cyclopropyl, hexyl, methylthio-phenyl groups Lipophilic substituents improve membrane solubility
tert-Butyl (R)-2-(1-indol-3-yl-3-oxobutyl)... (a86) Indol-3-yl and ketone groups Chiral center enables enantioselective applications
Ethyl 5-(tert-butyl)-2-methyl-1-phenyl... Phenyl at position 1, methyl at position 2 Aromaticity enhances thermal stability

Key Observations :

  • The ethynyl group in the target compound distinguishes it from analogs with alkyl, aryl, or heteroaromatic substituents. This group enables unique reactivity, such as participation in cycloaddition reactions, absent in methyl- or indole-substituted derivatives.
  • Bulky substituents (e.g., indole in 10a) may hinder crystallization, whereas lipophilic groups (e.g., hexyl in 4h) enhance solubility in nonpolar solvents.

Key Observations :

  • Copper-catalyzed methods (e.g., 10a) achieve near-quantitative yields, while Rh-mediated syntheses (e.g., 4h) show slightly lower efficiency.
  • Enantioselective routes (e.g., a86) require specialized catalysts but achieve high enantiomeric excess (ee > 99%).
Physical Properties
Compound Name Physical Form Melting Point/State Reference
This compound Not reported Likely liquid (analogous to 4h)
Ethyl 1-[(tert-Boc)amino]-2-methyl... (10a) Pale yellow solid 169–173°C
tert-Butyl 5-cyclopropyl-3-hexyl... (4h) Colorless oil
Ethyl 5-(tert-butyl)-2-methyl-1-phenyl... Solid (assumed)

Key Observations :

  • Solid derivatives (e.g., 10a) often feature hydrogen-bonding groups (e.g., indole NH), whereas lipophilic substituents (e.g., hexyl in 4h) result in oily forms.
Spectroscopic Data
Compound Name IR (C≡C stretch) <sup>1</sup>H NMR (Key Signals) Reference
This compound ~2100 cm<sup>−1</sup> (expected) δ ~2.5–3.5 (ethynyl H)
Ethyl 1-[(tert-Boc)amino]-2-methyl... (10a) 1765 cm<sup>−1</sup> (C=O) δ 7.52 (indole H), δ 1.34 (t-Bu)
tert-Butyl 5-cyclopropyl-3-hexyl... (4h) δ 7.17–7.15 (Ar-H), δ 1.20 (t-Bu)
tert-Butyl (R)-2-(1-indol-3-yl-3-oxobutyl)... (a86) 1710 cm<sup>−1</sup> (C=O) δ 3.08–3.01 (m, CH2), δ 1.40 (t-Bu)

Key Observations :

  • The ethynyl group in the target compound would exhibit a distinct IR absorption at ~2100 cm<sup>−1</sup>, absent in non-alkyne analogs.
  • tert-Butyl carbamate protons consistently resonate at δ ~1.20–1.40 across all compounds.

Q & A

Q. Advanced

  • Catalyst loading : For CuCl₂-mediated reactions, increasing CuCl₂·2H₂O to 0.5 mmol per 1.0 mmol substrate improves cyclization efficiency .
  • Purification : Gradient elution (e.g., ethyl acetate/cyclohexane 1:1 to 3:1) enhances separation of regioisomers .
  • Solvent choice : Substituting THF with DMF in cross-coupling reactions may reduce side products, though this requires rigorous moisture control .

What role does this compound play in the synthesis of complex heterocycles?

Advanced
The compound serves as a versatile building block:

  • Pyrrole functionalization : The ethynyl group enables Sonogashira coupling for constructing π-conjugated systems (e.g., expanded porphyrins) .
  • Boc deprotection : Treatment with TFA removes the tert-butyl group, exposing the pyrrole NH for further alkylation or acylation .

How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

Q. Advanced

  • Reproducibility checks : Verify moisture levels in THF (critical for CuCl₂ stability) and Pd catalyst activity (freshly prepared Pd(PPh₃)₄ is recommended) .
  • Spectroscopic validation : Compare NMR shifts with crystallographic data (e.g., X-ray structures of tert-butyl 2-borono-1H-pyrrole-1-carboxylate derivatives) to confirm assignments .

What are the stability considerations for this compound under varying conditions?

Q. Advanced

  • Thermal stability : Decomposition occurs above 170°C (melting point range: 169–190°C) .
  • Light sensitivity : Store in amber vials at –20°C to prevent ethynyl group dimerization .

What methodological strategies are recommended for troubleshooting low yields in cross-coupling reactions?

Q. Advanced

  • Catalyst screening : Test alternative Pd sources (e.g., [Rh(nbd)₂]BF₄) for sterically hindered substrates .
  • Additives : Use p-TSA (para-toluenesulfonic acid) to protonate intermediates and accelerate cyclization .

How is this compound applied in drug discovery pipelines?

Q. Advanced

  • Scaffold diversification : The pyrrole core is modified for kinase inhibitors or calcium channel blockers via late-stage functionalization .
  • Biological activity : Derivatives exhibit anti-inflammatory or anticancer properties in vitro, though in vivo studies require further optimization .

Q. Notes

  • All data derived from peer-reviewed literature (Molecules, Acta Crystallographica) and experimental protocols .

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